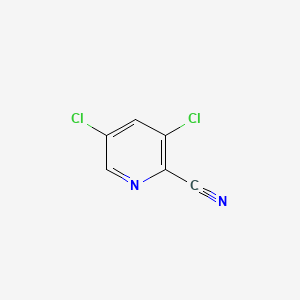

![molecular formula C16H20N2O3 B1303596 1-(3,4,5-三甲氧基苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 73627-27-7](/img/structure/B1303596.png)

1-(3,4,5-三甲氧基苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

描述

The compound 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a derivative of the tetrahydropyrrolo[1,2-a]pyrazine class, which is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrahydropyrrolo[1,2-a]pyrazines is well-represented, with studies indicating their relevance in medicinal chemistry due to their pharmacological properties, such as antiarrhythmic activity and antihypertensive effects .

Synthesis Analysis

The synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through various methods. One approach involves the reaction of diamines with dialkyl acetylenedicarboxylates and alkyl or aryl glyoxales, leading to alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates . Another method includes the reaction of pentafluoropyridine with sodium phenylsulfinate followed by an appropriate diamine to produce polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds . These methods highlight the versatility and polyfunctionality of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, which can be further functionalized to yield a variety of substituted derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydropyrrolo[1,2-a]pyrazine derivatives is characterized by a fused ring system that can be modified to alter the compound's biological activity. For instance, the presence of a 6-substituent containing an aryl group is necessary for antitumor activity, as demonstrated by the structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines . Additionally, the structural determination of related compounds, such as the trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, has been established by X-ray crystallography .

Chemical Reactions Analysis

Tetrahydropyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions that demonstrate their reactivity and potential for further chemical modifications. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate involves a double Michael reaction followed by cyclization . In another study, the behavior of cyclic hydrazones in polyphosphoric acid during the Fischer indole synthesis was investigated, leading to the formation of different indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the ability of certain tetrahydropyrrolo[1,2-a]pyrazine derivatives to relax K+-depolarized aortic smooth muscle is a physical property that correlates with their potential as antihypertensive agents . The ease of handling and purification, along with good yields, are also important chemical properties that facilitate the synthesis and application of these compounds .

科学研究应用

不对称合成和对映选择性氢化

该化合物一直是非对称合成和对映选择性氢化的研究重点,为手性分子提供了一条途径。研究人员开发了 1-取代四氢吡咯并[1,2-a]吡嗪的不对称合成方法,利用手性助剂和有机金属试剂来实现高非对映选择性。这种方法对于生产手性胺至关重要,手性胺由于其生物活性而具有显着的药用功效 (Gualandi 等人,2011;Hu 等人,2018)。

化学反应性和衍生物合成

已经探索了该化合物的化学反应性以合成新型类似物和衍生物,扩大了具有药用潜力的杂环化合物库。吡咯并[1,2-a]吡嗪衍生物对各种亲电试剂和亲核试剂的反应性研究已经导致了新分子的开发,展示了这种骨架在有机合成中的多功能性 (Voievudskyi 等人,2016)。

生物活性和药用应用

在排除药物使用、剂量和副作用的情况下,值得注意的是,四氢吡咯并[1,2-a]吡嗪的衍生物已被研究其生物和药理活性。对结构相关衍生物的抗心律失常活性的研究突出了该化合物类别在开发新治疗剂中的潜力 (Likhosherstov 等人,2003)。此外,新型吡咯并[1,2-a]吡嗪衍生物的合成和表征导致了抗凝和抗血小板活性的发现,表明了开发新药的一个有希望的途径 (Ramesh 等人,2020)。

新型合成方法

四氢吡咯并[1,2-a]吡嗪的合成方法学也取得了重大进展。已经开发出用于其合成的创新方法,例如直接不对称分子内杂环-Friedel-Crafts 反应,为这些化合物提供了高效的途径,具有高对映选择性和产率。这一进展强调了该化合物作为有机合成中多功能中间体的意义 (He 等人,2011)。

属性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMFCXIQZPMJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377898 | |

| Record name | F1386-0126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

73627-27-7 | |

| Record name | F1386-0126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)